4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid and its derivatives are primarily involved in the synthesis of various complex organic compounds. For instance, the compound has been used in the synthesis of methyl esters of tetrahydropyrimidine carboxylic acids, which are synthesized from mixtures of aroylpyruvic acids, urea, and benzaldehydes (Gein et al., 2009). Similarly, its derivatives have been used to synthesize new compounds like 6-phenylcomanic acid derivatives (Usachev et al., 2009).
Structural Analysis
The structural analysis of derivatives of this compound has been a subject of study. For example, the structure of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, a derivative, was analyzed to understand the conformation and interactions within the molecule (Bortoluzzi et al., 2011).
Biological and Pharmacological Research
In pharmacological research, derivatives of this compound have been synthesized and evaluated for various biological activities. For example, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, synthesized from β-benzoylpropionic acid, was evaluated for its structural properties (Mishra et al., 2010). Additionally, compounds like 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives were prepared and assessed for their potential applications (Shainova et al., 2019).
Properties
IUPAC Name |
4-hydroxy-6-oxo-1-phenylpyridazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-8-6-9(15)13(12-10(8)11(16)17)7-4-2-1-3-5-7/h1-6,14H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJLFJUERDLGKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716081 | |
Record name | 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121582-62-5 | |
Record name | 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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